Riluzolamide
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Overview
Description
Riluzole is a drug used to treat amyotrophic lateral sclerosis . It’s a deuterated impurity of Riluzole .
Molecular Structure Analysis
The molecular structure analysis of compounds like Riluzole often involves techniques such as NMR (Nuclear Magnetic Resonance) and computational methods .Chemical Reactions Analysis
The chemical reactions involving Riluzole or similar compounds would likely be complex and depend on the specific conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Riluzole can be determined using various analytical techniques .Scientific Research Applications
Preservation of Motor Function in Familial ALS : Riluzole significantly preserved motor function in a transgenic mouse model of familial ALS. This effect was more pronounced early in the disease, suggesting potential benefits in quality-of-life measures for ALS patients (Gurney et al., 1998).
Enhancement of Glutamate Uptake : In rat astrocyte cultures, riluzole showed a biphasic effect on glutamate uptake, significantly increasing it at lower concentrations. This could suggest an additional mechanism for its neuroprotective role, possibly involving glutamate clearance from the synaptic cleft (Frizzo et al., 2004).
Serum Neurofilament and Brain Atrophy in MS : Riluzole did not show a significant treatment effect in a study investigating serum neurofilaments in early multiple sclerosis (MS). However, changes in neurofilament levels were associated with changes in disability and brain volume, suggesting its potential as a biomarker in MS (Kuhle et al., 2017).
Interaction with GABA(A) and Glycine Receptors : Riluzole interacted with GABA(A) and glycine receptor channels, leading to a shift towards fast desensitized states, suggesting its involvement in modulating GABAergic and glycinergic currents (Mohammadi et al., 2001).
Neurofilament Axonal Transport : Riluzole protected against glutamate-induced slowing of neurofilament transport and was associated with decreased neurofilament side-arm phosphorylation. This indicates its anti-glutamatergic properties include protection against changes to neurofilament phosphorylation and transport (Stevenson et al., 2009).
Use in Acute Spinal Cord Injury : Riluzole, as a sodium channel-blocking agent, was evaluated in a randomized controlled trial for improving neurological motor outcomes in acute spinal cord injury. The study aimed to provide evidence regarding the safety and neuroprotective efficacy of riluzole in this context (Fehlings et al., 2015).
Impact in Psychiatric Disorders : Riluzole, being antiglutamatergic, has been increasingly used off-label for treating psychiatric conditions in adults and children, particularly in cases of obsessive-compulsive disorder (Grant et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S/c10-9(11,12)17-4-1-2-5-6(3-4)18-8(14-5)15-7(13)16/h1-3H,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGUOBSFOCBGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.